ethyl 1-(2-chlorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(2-chlorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with a 6-oxo group and a 3-carboxylate ester. Key structural features include:
- Position 4: A carbamoylmethoxy group with a 2-methoxyphenylmethyl moiety, contributing hydrogen-bonding capacity and aromaticity.
- Position 3: An ethyl ester, influencing solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O6/c1-3-32-23(30)22-19(12-21(29)27(26-22)17-10-6-5-9-16(17)24)33-14-20(28)25-13-15-8-4-7-11-18(15)31-2/h4-12H,3,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDWYUVMKOYBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-chlorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of various substituents through nucleophilic substitution, esterification, and carbamoylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-chlorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2-chlorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to three analogs (Table 1), highlighting substituent-driven differences in molecular weight, polarity, and electronic properties.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Position and Electronic Effects: The 2-chlorophenyl group in the target compound and Analog 3 may enhance π-π stacking compared to the 3-chlorophenyl (Analog 1) or 3,5-dichlorophenyl (Analog 2) .
Molecular Weight and Solubility :
- The target compound has the highest molecular weight (464.45 g/mol), likely reducing aqueous solubility compared to Analog 1 (346.69 g/mol) .
- Analog 3’s sulfonyloxy group improves solubility relative to the carbamoylmethoxy group .
Bioactivity Implications :
- Halogenation (Cl, F) and electron-withdrawing groups (CF₃, sulfonyl) in analogs correlate with stability and target binding in pesticidal or antimicrobial contexts, as suggested by compatibility studies in .
Biological Activity
Ethyl 1-(2-chlorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its therapeutic potential.
Synthesis and Structural Insights
The synthesis of the compound involves multi-step reactions that typically include the formation of carbamoyl derivatives and cyclization reactions. The structural formula indicates the presence of a pyridazine ring, which is known for its diverse biological activities.
Key Synthetic Steps:
- Formation of Carbamoyl Derivatives: The initial step involves the reaction of chlorophenyl derivatives with methoxyphenylmethylamine to form carbamoyl intermediates.
- Cyclization to Pyridazine: Subsequent cyclization leads to the formation of the pyridazine core, which is crucial for the biological activity of the compound.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds often exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. Preliminary results show promising activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Bacillus subtilis | 18 | 16 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 60 |
| 50 | 30 |
The proposed mechanism involves the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. The presence of functional groups in the compound likely facilitates binding to these targets, leading to biological effects.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl rings significantly affect both antimicrobial and anticancer activities. For instance:
- Chlorine Substitution: Enhances lipophilicity and potentially increases cell membrane penetration.
- Methoxy Group: Contributes to electron donation, improving binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
